Ethyl 3-(2,3-dichlorophenyl)-3-hydroxypropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(2,3-dichlorophenyl)-3-hydroxypropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a 2,3-dichlorophenyl group attached to a hydroxypropanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(2,3-dichlorophenyl)-3-hydroxypropanoate typically involves the esterification of 3-(2,3-dichlorophenyl)-3-hydroxypropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method enhances efficiency and yield while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2,3-dichlorophenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Ethyl 3-(2,3-dichlorophenyl)-3-oxopropanoate.
Reduction: Ethyl 3-(2,3-dichlorophenyl)-3-hydroxypropanol.
Substitution: Ethyl 3-(2-methoxy-3-chlorophenyl)-3-hydroxypropanoate.
Scientific Research Applications
Ethyl 3-(2,3-dichlorophenyl)-3-hydroxypropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying the effects of dichlorophenyl groups on biological systems.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-(2,3-dichlorophenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets. The dichlorophenyl group can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The hydroxypropanoate moiety can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Ethyl 3-(2,3-dichlorophenyl)-3-hydroxypropanoate can be compared with similar compounds such as:
Ethyl 3-(2,4-dichlorophenyl)-3-hydroxypropanoate: Similar structure but with chlorine atoms at different positions, leading to different reactivity and biological activity.
Ethyl 3-(2,3-dichlorophenyl)-3-oxopropanoate: An oxidized form with different chemical properties.
Ethyl 3-(2,3-dichlorophenyl)-3-hydroxybutanoate: A homolog with an additional carbon atom, affecting its physical and chemical properties.
These comparisons highlight the uniqueness of this compound in terms of its specific structural features and reactivity.
Properties
Molecular Formula |
C11H12Cl2O3 |
---|---|
Molecular Weight |
263.11 g/mol |
IUPAC Name |
ethyl 3-(2,3-dichlorophenyl)-3-hydroxypropanoate |
InChI |
InChI=1S/C11H12Cl2O3/c1-2-16-10(15)6-9(14)7-4-3-5-8(12)11(7)13/h3-5,9,14H,2,6H2,1H3 |
InChI Key |
XWKHDJVZZYTGMM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=C(C(=CC=C1)Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.